2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoic acid
Description
This compound features a chromen-4-one (coumarin) core substituted at position 3 with a 4-bromophenyl group, a methyl group at position 2, and a propanoic acid moiety linked via an ether bond at position 6. Its molecular formula is C19H15BrO5 (calculated based on structural analogs).
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO5/c1-10-17(12-3-5-13(20)6-4-12)18(21)15-8-7-14(9-16(15)25-10)24-11(2)19(22)23/h3-9,11H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWVUKOWTBITIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(C)C(=O)O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of an appropriate phenol derivative with an α,β-unsaturated carbonyl compound under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a bromophenylboronic acid with the chromenone core in the presence of a palladium catalyst and a base.
Attachment of the Propanoic Acid Moiety: The final step involves the esterification of the chromenone derivative with a suitable propanoic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce chromanol derivatives.
Scientific Research Applications
2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoic acid involves its interaction with specific molecular targets and pathways. The chromenone core can interact with enzymes and receptors, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity for certain targets. The propanoic acid moiety can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Coumarin Core
Compound A : (R)-2-((4-(2-Chloro-4-fluorophenyl)-2-oxo-2H-chromen-7-yl)oxy)propanoic acid
- Molecular Formula : C18H12ClFO5
- Key Differences: Substitution at position 4 of the coumarin core (vs. position 3 in the target compound). Halogenation: Chloro and fluoro on the phenyl ring (vs. bromo).
- Implications : Positional isomerism and halogen type may alter electronic effects and steric interactions, affecting biological activity.
Compound B : 2-Bromo-2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide
- Molecular Formula : C14H13BrN2O3
- Key Differences: Amide linkage (vs. ether-linked propanoic acid in the target compound). Bromo substituent on the propanoate chain (vs. on the phenyl ring).
- Implications : The amide group may reduce acidity and alter hydrogen-bonding capacity compared to the carboxylic acid.
Compound C : 2-[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta-[c]chromen-7-yl)oxy]propanoic acid
- Molecular Formula : C16H16O5
- Key Differences: Cyclopenta-fused chromenone system (vs. simple coumarin). Substituents: Methyl at position 6 (vs. 2-methyl and 3-bromophenyl).
- Implications : The fused ring system may enhance rigidity and π-π stacking interactions, influencing bioavailability.
Structural and Functional Group Analysis
Biological Activity
The compound 2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoic acid belongs to the class of chromenone derivatives, which have gained attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C23H14BrO4
- Molecular Weight : 514.16 g/mol
- CAS Number : 610753-71-4
The compound features a chromenone core with a bromophenyl substituent and a propanoic acid moiety, contributing to its unique biological profile.
Antioxidant Activity
Chromone derivatives, including the compound , have demonstrated significant antioxidant properties. Research indicates that these compounds can scavenge free radicals and inhibit oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders .
Anti-inflammatory Effects
Studies have shown that chromenone derivatives exhibit anti-inflammatory activity by inhibiting key inflammatory mediators. For instance, compounds similar to this compound have been reported to reduce the production of pro-inflammatory cytokines and inhibit cyclooxygenase (COX) enzymes .
Anticancer Properties
The anticancer potential of chromenone derivatives has been widely studied. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicate that it induces apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and enhancement of reactive oxygen species (ROS) production .
Enzyme Inhibition
The biological activity of this compound is partly attributed to its ability to inhibit specific enzymes involved in inflammation and cancer progression. Inhibitory studies against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and COX enzymes reveal that this compound can effectively modulate their activity .
Molecular Docking Studies
Molecular docking studies suggest that the compound interacts with target proteins through hydrogen bonding and hydrophobic interactions. These interactions are crucial for its inhibitory effects on enzymes like AChE and COX, which are relevant in Alzheimer's disease and inflammatory conditions .
Case Studies
- Cytotoxicity Against MCF-7 Cells : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 12 μM, indicating potent anticancer activity .
- Anti-inflammatory Activity : A study evaluating the anti-inflammatory effects showed that the compound reduced nitric oxide production in lipopolysaccharide-stimulated macrophages by approximately 50%, highlighting its potential as an anti-inflammatory agent .
Comparative Analysis
Q & A
Q. What are the recommended synthetic routes for 2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoic acid, and how can reaction yields be optimized?
Methodological Answer:
- Step 1: Start with 7-hydroxy-2-methyl-4H-chromen-4-one derivatives. Introduce the 4-bromophenyl group at position 3 via Friedel-Crafts alkylation or Suzuki coupling, depending on precursor availability .
- Step 2: Functionalize the 7-hydroxy position with a propanoic acid side chain using nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction. For example, react with methyl 2-bromopropanoate followed by alkaline hydrolysis to yield the carboxylic acid .
- Optimization: Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) to identify intermediates. Adjust stoichiometry (e.g., 1.2 equivalents of bromopropanoate) and temperature (60–80°C) to improve yields .
Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?
Methodological Answer:
- X-ray Crystallography: Resolve the crystal structure using single-crystal XRD (Mo-Kα radiation, λ = 0.71073 Å) to confirm substituent positions and stereochemistry. Software like SHELX or Olex2 can refine the structure .
- Spectroscopic Methods:
- Purity Assessment: Employ reverse-phase HPLC (Zorbax SB-C18, 5 µm, 4.6 × 150 mm) with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers investigate the bioactivity of this compound, particularly its enzyme inhibition or receptor interaction potential?
Methodological Answer:
- In Vitro Assays:
- Kinase Inhibition: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. IC₅₀ values can be calculated via dose-response curves (0.1–100 µM) .
- Anti-inflammatory Activity: Measure COX-2 inhibition in LPS-stimulated macrophages using ELISA for PGE₂ quantification .
- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., COX-2 PDB: 5KIR). Validate with MD simulations (AMBER) to assess stability .
Q. How should conflicting data on the compound’s solubility and stability be resolved in preclinical studies?
Methodological Answer:
- Solubility Testing: Compare results across solvents (DMSO, PBS pH 7.4) using nephelometry (λ = 600 nm) and LC-MS quantification. Note discrepancies due to aggregation or pH-dependent ionization .
- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with UPLC-MS analysis. Identify degradation products (e.g., decarboxylation or chromene ring oxidation) and adjust storage conditions (desiccated, -20°C) .
- Cross-Validation: Replicate experiments using orthogonal methods (e.g., NMR vs. HPLC for purity) and reference standards (e.g., EP/Ph. Eur. impurities) .
Q. What experimental designs are optimal for evaluating structure-activity relationships (SAR) of derivatives?
Methodological Answer:
- Factorial Design: Use a 2³ factorial approach to vary substituents (e.g., bromine replacement, propanoic acid chain length). Assess variables like logP (HPLC-derived) and IC₅₀ .
- Statistical Analysis: Apply ANOVA to identify significant SAR trends. For example, compare bioactivity of 4-bromophenyl vs. 4-chlorophenyl analogs .
- In Silico Tools: Generate QSAR models (DRAGON descriptors) to predict ADMET properties and prioritize derivatives for synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
